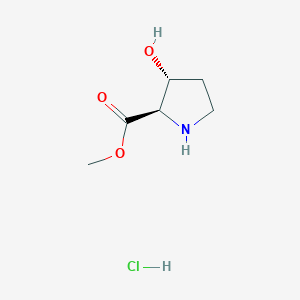

(2R,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride

Overview

Description

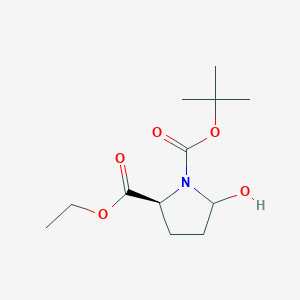

“(2R,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1946010-88-3 . It is a solid substance and its molecular weight is 181.62 .

Molecular Structure Analysis

The IUPAC name of this compound is methyl (2R,3R)-3-hydroxypyrrolidine-2-carboxylate hydrochloride . The InChI code is 1S/C6H11NO3.ClH/c1-10-6(9)5-4(8)2-3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5-;/m1./s1 .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications

- (2R,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate HCl serves as a chiral organocatalyst. Its stereochemistry allows it to participate in asymmetric reactions, enabling the synthesis of enantiomerically pure compounds. Researchers have explored its use in various transformations, such as Michael additions, aldol reactions, and Mannich reactions .

- The compound’s structural features make it an interesting scaffold for drug development. Scientists investigate its potential as a building block for designing novel pharmaceuticals. By modifying the substituents on the pyrrolidine ring, they aim to create bioactive molecules with improved pharmacological properties .

- Researchers employ (2R,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate HCl in peptide synthesis. Its hydroxyl group facilitates amide bond formation during solid-phase peptide assembly. This compound contributes to the efficient construction of peptide sequences for biological studies and drug discovery .

- Natural products often contain pyrrolidine motifs. Chemists utilize this compound as a precursor or intermediate in the total synthesis of alkaloids, amino acids, and other bioactive natural products. Its stereochemistry plays a crucial role in achieving the desired regioselectivity and stereoselectivity .

- The hydroxyl group in (2R,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate HCl enables its incorporation into polymer chains. Researchers explore its use in polymerization reactions, aiming to create functionalized polymers with specific properties. Applications include drug delivery systems, coatings, and materials for tissue engineering .

- Asymmetric catalysis is essential for producing enantiomerically enriched compounds. Scientists investigate the compound’s potential as a ligand in transition metal-catalyzed reactions. Its chiral center imparts selectivity, allowing for the synthesis of valuable molecules with high enantioselectivity .

Organocatalysis

Medicinal Chemistry

Peptide Synthesis

Natural Product Synthesis

Polymer Chemistry

Catalytic Asymmetric Synthesis

Safety and Hazards

properties

IUPAC Name |

methyl (2R,3R)-3-hydroxypyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-4(8)2-3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZOEPPXPLBIAN-TYSVMGFPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CCN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1[C@@H](CCN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate](/img/structure/B3113180.png)

![2-[(2,5-Dimethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B3113186.png)

![1-[2-(4-Bromo-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B3113202.png)

![2-(Chloromethyl)-1-methyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B3113214.png)

![Tert-butyl n-{[(2r,4s)-4-fluoropyrrolidin-2-yl]methylcarbamate hcl](/img/structure/B3113256.png)